molecular formula C20H17FN2OS2 B2500694 3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877618-89-8

3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2500694
CAS RN: 877618-89-8
M. Wt: 384.49
InChI Key: BEMAVLULFSFMBI-UHFFFAOYSA-N
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Description

The compound "3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that appears to be structurally related to various compounds with potential chemotherapeutic properties. The presence of a thienopyrimidinone core, a benzyl group, and a fluorophenylmethylsulfanyl moiety suggests that this compound could exhibit interesting biological activities, possibly including anticancer effects. The fluorine atom's presence is noteworthy as fluorinated compounds often have enhanced bioavailability and metabolic stability .

Synthesis Analysis

The synthesis of related thienopyrimidinone derivatives typically involves multi-step reactions that may include the S-arylation method, which is known for its simplicity and high conversion rates with short reaction times . For instance, the synthesis of thiazolopyrimidinone derivatives, which share a similar heterocyclic core, involves the reaction of a thiazolopyrimidinone with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by density functional theory (DFT) calculations. X-ray diffraction (XRD) is commonly used to determine the crystal structure, which is then optimized using DFT to confirm the geometrical parameters . The molecular electrostatic potential (MEP) surfaces of these compounds indicate possible sites for electrophilic attack, such as the CN group, the N atom of the pyrimidine ring, and sulfur atoms .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their MEP, frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties. The MEP plots show regions of electrophilic and nucleophilic reactivity, which are crucial for understanding how these molecules might interact with biological targets . The FMO analysis provides insight into the potential chemical stability and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, the crystal structure and DFT studies of a pyrimidin-2-amine derivative revealed the presence of intramolecular hydrogen bonding, which could influence the compound's solubility and stability . The vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NMR and mass spectrometry, are essential for characterizing the physical properties of these molecules . The presence of a fluorine atom is likely to affect the compound's lipophilicity, which in turn could influence its pharmacokinetic properties .

Scientific Research Applications

Dual Inhibitory Activity on Enzymes

This compound and its analogs have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway, which is a target for cancer chemotherapy. The synthesis of such compounds involves key intermediates, demonstrating potent inhibitory activities, suggesting their utility in developing anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural and Crystalline Analysis

Research into the benzylation and nitrosation of related pyrimidin-6(1H)-one derivatives provides insights into their crystalline forms and hydrogen bonding patterns, offering a basis for the design of molecules with desired physical and chemical properties (Glidewell, Low, Marchal, & Quesada, 2003).

Antimicrobial Applications

Compounds derived from pyrimidine have been evaluated for their antimicrobial activity when incorporated into materials like polyurethane varnish and printing ink, showing potential as antimicrobial coatings for surfaces (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Aldose Reductase Inhibition and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure, have been tested as inhibitors of aldose reductase, an enzyme involved in diabetic complications, and demonstrated significant antioxidant properties, suggesting a dual therapeutic role (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).

Material Science Applications

The synthesis and evaluation of compounds based on pyrimidine derivatives have also contributed to the development of new materials with potential applications in electronics and photonics, as indicated by studies on the regioselective synthesis of disubstituted pyrimidin-4(3H)-ones for material science applications (Dos Santos, da Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. The specific safety and hazards for this compound are not available in the retrieved data .

properties

IUPAC Name

3-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS2/c21-16-8-6-15(7-9-16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMAVLULFSFMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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